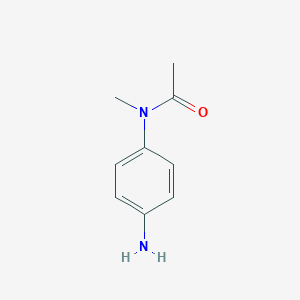

4'-Amino-N-methylacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFELUFGHFLYZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059489 | |

| Record name | Acetamide, N-(4-aminophenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-63-1 | |

| Record name | N-(4-Aminophenyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-acetyl-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-N-methylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-aminophenyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-aminophenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-amino-N-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-N-acetyl-N-methylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYZ7YBF227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-Amino-N-methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide is a chemical compound of interest in various scientific domains, primarily serving as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility as a building block for active pharmaceutical ingredients such as acetaminophen (B1664979) and chloramphenicol (B1208) underscores the importance of a thorough understanding of its physicochemical properties for process optimization, formulation development, and quality control.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O | [1][4] |

| Molecular Weight | 164.2 g/mol | [1][4] |

| Melting Point | 91 °C | [1] |

| Boiling Point | 323.1 ± 25.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| pKa (Predicted) | 3.73 ± 0.10 | [5] |

| LogP (Predicted) | 1.7 (for the related compound 4-Methylacetanilide) | [6] |

Note: Some values are predicted and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, chloroform, hexane) are chosen for the determination.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug discovery for predicting membrane permeability and absorption.

Methodology: HPLC-based Method

-

System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Calculation: The retention factor (k') for this compound is calculated from its retention time and the void time of the column. The LogP value is then determined from the calibration curve.[2]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. agilent.com [agilent.com]

- 3. 4'-Methylacetanilide(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | 119-63-1 [chemicalbook.com]

- 5. 119-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4'-Amino-N-methylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4'-Amino-N-methylacetanilide. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on presenting the expected data formats and detailed, generalized experimental protocols that are standard in the field for a compound of this nature.

Data Presentation

While extensive searches for experimental spectroscopic data for this compound did not yield specific datasets, the following tables are presented as a template for the expected data. These tables are structured for clarity and ease of comparison once experimental data is obtained.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Aromatic Protons | |||

| Data not available | Aromatic Protons | |||

| Data not available | -NH₂ Protons | |||

| Data not available | -N-CH₃ Protons | |||

| Data not available | -C(O)-CH₃ Protons |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Amide) |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-NH₂ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | -N-CH₃ |

| Data not available | -C(O)-CH₃ |

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| Data not available | N-H | Asymmetric & Symmetric Stretch | |

| Data not available | C=O (Amide) | Stretch | |

| Data not available | C-N | Stretch | |

| Data not available | Aromatic C=C | Stretch | |

| Data not available | Aromatic C-H | Bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 164.21 | Predicted | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical and should be based on the solubility of the compound and its inertness.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS).

-

For ¹H NMR, the integrals of the peaks are determined to provide information on the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using a clamp to ensure good contact between the sample and the crystal surface.

-

-

Instrumentation and Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Peak positions are identified and reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is heated to induce volatilization into the ion source.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight of the compound.

-

The fragmentation pattern provides structural information.

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to 4'-Amino-N-methylacetanilide for Researchers and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide is a chemical compound that serves as a versatile building block in organic synthesis.[1][2] Its utility is particularly noted in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and relevant metabolic pathways, tailored for professionals in research and drug development.

Chemical Identification and Physicochemical Properties

A clear identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development. The key identifiers and properties for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 119-63-1 | [1][2][3] |

| IUPAC Name | N-(4-aminophenyl)-N-methylacetamide | [4][5] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| Molecular Weight | 164.2 g/mol | [1][2][3] |

| Melting Point | 70 °C | [4][5] |

| Boiling Point | 323.1±25.0 °C (Predicted) | [4][5] |

| Density | 1.145±0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 3.73±0.10 (Predicted) | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] |

| Appearance | Dark Grey to Dark Beige Solid | [4][5] |

| SMILES | CC(=O)N(C)c1ccc(N)cc1 | [1][2] |

| InChI | InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,10H2,1-2H3 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro group to an amine. A general experimental protocol, adapted from the synthesis of the related compound 4'-aminoacetanilide, is detailed below.[6] This procedure involves the reduction of N-methyl-4-nitroacetanilide.

Materials:

-

N-methyl-4-nitroacetanilide

-

Iron filings

-

40% Acetic acid

-

Water

-

Sodium carbonate

-

Filter paper

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of iron filings in water is prepared. A small amount of 40% acetic acid is added to activate the iron. The mixture is heated to boiling.

-

Reduction: N-methyl-4-nitroacetanilide is added portion-wise to the boiling mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Monitoring the Reaction: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. A spot test on filter paper can also be used; the disappearance of the yellow color of the nitro compound indicates the completion of the reduction.

-

Work-up: The reaction mixture is cooled to approximately 70°C. Sodium carbonate is added carefully until the solution is alkaline to precipitate iron salts.

-

Purification: To complete the precipitation of iron, a minimal amount of ammonium sulfide is added until a drop of the solution on filter paper shows no coloration with sodium sulfide. The hot solution is then filtered to remove the iron sludge.

-

Crystallization: The filtrate is concentrated by evaporation and then cooled to induce crystallization of this compound. A second crop of crystals can be obtained by further concentration of the mother liquor.

-

Drying: The crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic compounds.[1][2] Its bifunctional nature, possessing both a secondary amine and an acetamido group, allows for a range of chemical transformations.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex drug candidates. The amino group can be readily diazotized and subjected to various coupling reactions, while the N-methylacetamido group can be hydrolyzed or otherwise modified.

-

Dye Industry: This compound is also utilized as an intermediate in the production of azo dyes.

-

Environmental Research: this compound has been used as a micropollutant in studies investigating the elimination of organic contaminants in wastewater treatment plants.[3]

Metabolic Considerations for Drug Development

For drug development professionals, understanding the metabolic fate of arylamine derivatives is crucial due to the potential for metabolic activation to carcinogenic species. N-methylation is a known metabolic pathway for primary arylamines.[7] While this compound is already N-methylated, the general pathway for the metabolic activation of N-methylarylamines is highly relevant.

The metabolic pathway often involves N-oxidation by microsomal flavin-containing monooxygenases to form the corresponding hydroxylamine (B1172632).[7] This hydroxylamine can be further oxidized to a nitrone, which can then hydrolyze to release formaldehyde (B43269) and an N-hydroxy arylamine.[7] These N-hydroxy metabolites are often implicated in the toxic and carcinogenic effects of arylamines.

Conclusion

This compound is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and potential metabolic pathways is essential for its effective and safe use in research and drug development. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 119-63-1 | FA34065 [biosynth.com]

- 3. This compound | 119-63-1 [chemicalbook.com]

- 4. This compound | 119-63-1 [amp.chemicalbook.com]

- 5. 119-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4'-Amino-N-methylacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Amino-N-methylacetanilide, also known as N-(4-aminophenyl)-N-methylacetamide, is a chemical compound of interest in various research and development sectors, including pharmaceuticals and dye manufacturing.[1] Its utility as an intermediate and building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents.[1] This technical guide provides a comprehensive overview of the available solubility information for this compound and outlines detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119-63-1 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Approximately 70 °C | [3] |

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | |

| Alcohols | Soluble | |

| Methanol | Slightly Soluble | [3] |

| Chloroform | Slightly Soluble | [3] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Polarity: The molecule possesses both polar (amino and amide groups) and non-polar (phenyl ring and methyl groups) regions. Its solubility is generally favored in solvents with similar polarity.

-

Hydrogen Bonding: The amino and amide groups are capable of forming hydrogen bonds, which enhances solubility in protic solvents like water and alcohols.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the extent of this increase is specific to the solute-solvent system.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for a short period to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of this compound in the chosen solvent using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample (e.g., in mg/mL)

-

DF = Dilution factor

-

-

Logical Relationship of Solubility Determination

The following diagram outlines the logical steps and considerations for a comprehensive solubility study.

Caption: Logical workflow for a comprehensive solubility study.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is currently limited in the public domain, this guide provides the available qualitative information and a detailed, robust experimental protocol for its precise determination. The shake-flask method, coupled with a validated analytical technique such as HPLC, is recommended for generating reliable and reproducible solubility data. Such data is invaluable for researchers and scientists in the fields of drug development, chemical synthesis, and materials science, enabling informed decisions in formulation, purification, and process design.

References

Unraveling the Putative Mechanism of Action of 4'-Amino-N-methylacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Amino-N-methylacetanilide is a structural analog of the widely used analgesic and antipyretic drug, paracetamol. While direct experimental data on its biological activity is scarce, its mechanism of action can be inferred from the extensive research on paracetamol and its primary active metabolite, AM404. The central hypothesis is that this compound may act as a prodrug, being metabolized to a compound that engages with the same targets as AM404.

The analgesic effects of paracetamol are now understood to be largely independent of cyclooxygenase (COX) inhibition in the periphery and are instead mediated centrally and peripherally by AM404.[1][2] This metabolite is formed in the brain and peripheral sensory neurons and interacts with several key targets to produce analgesia.[3][4] These targets include the transient receptor potential vanilloid 1 (TRPV1) channels, the endocannabinoid system, and voltage-gated sodium channels.

This technical guide will provide an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams, to offer a comprehensive understanding of the putative action of this compound.

Putative Metabolic Activation

Similar to paracetamol, this compound likely undergoes metabolic conversion to an active form. The established metabolic pathway for paracetamol involves deacetylation to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain to form AM404.[2][3] A similar bioactivation pathway for this compound is plausible.

Core Putative Mechanisms of Action

The analgesic activity of AM404, and putatively of an active metabolite of this compound, is multifaceted, involving central and peripheral pathways.

Central Analgesic Pathway: TRPV1 and Endocannabinoid System

In the central nervous system, AM404 has a dual mechanism of action that converges on the activation of the descending serotonergic pain inhibitory pathways.

-

TRPV1 Activation: AM404 is a potent activator of TRPV1 channels, which are expressed in the brain.[5] Supraspinal activation of TRPV1 has been shown to induce antinociception.[5]

-

Indirect Cannabinoid Receptor Activation: AM404 inhibits the reuptake of the endogenous cannabinoid anandamide (B1667382).[6] This increases the synaptic concentration of anandamide, leading to the activation of cannabinoid type 1 (CB1) receptors.[6]

The interplay between TRPV1 and CB1 receptor activation in brain regions like the periaqueductal gray is thought to be crucial for the analgesic effect.[5]

Peripheral Analgesic Pathway: Sodium Channel Inhibition

Recent evidence has highlighted a significant peripheral mechanism of action for AM404. It directly inhibits voltage-gated sodium channels (NaV), particularly the NaV1.7 and NaV1.8 subtypes, which are crucial for the initiation and propagation of pain signals in peripheral nociceptors.[4][7] This action is similar to that of local anesthetics and contributes to the overall analgesic effect by blocking nociceptive signal transmission at the source.[4][8]

Quantitative Data for AM404 Activity

The following tables summarize the available quantitative data for the interaction of AM404 with its key molecular targets.

| Target | Cell Type | Assay | Parameter | Value | Reference |

| hNaV1.8 | ND7/23 cells | Whole-cell patch clamp | IC50 (-80 mV) | 55 ± 8.6 nM | [4] |

| IC50 (-120 mV) | 264 ± 31 nM | [4] | |||

| hTRPV1 | HEK293 cells | Patch clamp | Activation | >1 µM | [9] |

Note: Further quantitative data for FAAH inhibition and CB1 receptor affinity are described in the literature, but specific values vary across different assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AM404, which would be applicable for testing this compound.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channels

This protocol is for recording sodium currents from cultured cells expressing specific NaV subtypes.

Cell Preparation:

-

Culture ND7/23 cells stably expressing the human NaV1.7 or NaV1.8 channel.

-

Plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

-

Mount a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record sodium currents using a patch-clamp amplifier and data acquisition software.

-

To measure current-voltage relationships, apply depolarizing steps from a holding potential of -120 mV to potentials ranging from -80 mV to +60 mV.

-

To assess tonic block, apply a test pulse to 0 mV before and after the application of the test compound (e.g., AM404 or this compound).

-

To determine use-dependent block, apply a train of depolarizing pulses (e.g., at 5 or 10 Hz).

Calcium Imaging for TRPV1 Activation

This protocol measures changes in intracellular calcium concentration as an indicator of TRPV1 channel activation.

Cell Preparation:

-

Culture HEK293 cells stably expressing human TRPV1.

-

Plate cells in a 96-well black-walled, clear-bottom plate.

Assay Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence measurements using a fluorescence plate reader or a microscope equipped for ratiometric imaging.

-

Add the test compound (e.g., AM404, capsaicin (B1668287) as a positive control, or this compound) at various concentrations.

-

Immediately begin recording the change in fluorescence over time.

-

At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.

Cyclooxygenase (COX) Activity Assay

This protocol measures the production of prostaglandins (B1171923) to determine the inhibitory effect of a compound on COX-1 and COX-2.

Enzyme Preparation:

-

Use purified recombinant human COX-1 or COX-2 enzymes.

Assay Procedure:

-

Prepare a reaction buffer containing hematin.

-

Add the test compound at various concentrations to the reaction buffer.

-

Add the COX enzyme and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction.

-

Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the percent inhibition of COX activity and determine the IC50 value.

Conclusion and Future Directions

The mechanism of action of this compound is putatively mediated by its metabolic conversion to an active metabolite that, like AM404, modulates multiple targets to produce analgesia. The primary putative mechanisms include the activation of central TRPV1 channels, indirect activation of CB1 receptors via inhibition of anandamide reuptake, and the direct inhibition of peripheral NaV1.7 and NaV1.8 sodium channels.

To validate this proposed mechanism, future research should focus on:

-

Metabolism studies: Investigating the biotransformation of this compound in vitro and in vivo to identify its metabolites.

-

In vitro pharmacology: Directly testing the activity of this compound and its potential metabolites on TRPV1, FAAH, CB1 receptors, and a panel of NaV channel subtypes using the experimental protocols outlined in this guide.

-

In vivo analgesic models: Evaluating the antinociceptive effects of this compound in animal models of pain and determining the contribution of the putative target receptors and channels using specific antagonists or knockout animals.

Such studies will be crucial to fully elucidate the pharmacological profile of this compound and to determine its potential as a novel analgesic agent.

References

- 1. Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 7. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacally.com [pharmacally.com]

- 9. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 4'-Amino-N-methylacetanilide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 4'-Amino-N-methylacetanilide. Direct experimental data on the biological effects of this specific compound is limited in publicly available literature. However, analysis of structurally related compounds and derivatives of the aminocetanilide scaffold suggests potential for a range of pharmacological activities. This document summarizes the known biological activities of these related molecules, presents detailed experimental protocols for assessing these potential activities, and outlines possible mechanisms of action and signaling pathways that could be investigated. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

Introduction

This compound is a chemical reagent primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] While its direct biological activity has not been extensively studied, the broader class of aminoacetanilide derivatives has demonstrated a variety of pharmacological effects. For instance, various derivatives have been reported to possess anti-inflammatory, analgesic, and antitumor properties.[2][3][4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

This guide will explore the potential biological activities of this compound by examining the established activities of its structural analogues. We will provide detailed methodologies for key in vitro and in vivo assays that could be employed to screen this compound and its derivatives. Furthermore, we will propose potential signaling pathways and molecular targets that may be modulated by this class of compounds.

Potential Biological Activities and Investigational Approaches

Based on the activities of structurally related compounds, this compound could be investigated for the following biological effects.

Anti-inflammatory and Analgesic Activity

Derivatives of similar scaffolds, such as indolin-2-one, have shown potent inhibitory activities against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain.[2]

The following table summarizes the in vitro inhibitory activities of representative indolin-2-one derivatives against COX-1, COX-2, and 5-LOX.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Indolin-2-one Derivatives | COX-1 | 0.10 - 5.21 | [2] |

| COX-2 | 0.12 - 9.87 | [2] | |

| 5-LOX | 0.23 - 7.54 | [2] |

This protocol describes a method to assess the inhibitory effect of a test compound on COX and LOX enzymes in rat polymorphonuclear neutrophils (PMNs).

Materials:

-

Test compound (e.g., this compound)

-

Reference inhibitor (e.g., Indomethacin for COX, Zileuton for LOX)

-

Rat Polymorphonuclear Neutrophils (PMNs)

-

Arachidonic Acid (substrate)

-

Zymosan (stimulant)

-

Phosphate Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PGE2 and LTB4 Enzyme Immunoassay (EIA) kits

Procedure:

-

Isolation of PMNs: Isolate PMNs from fresh rat blood using standard density gradient centrifugation methods.

-

Compound Preparation: Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in HBSS to achieve the desired final concentrations.

-

Pre-incubation: Pre-incubate the isolated PMNs with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Stimulation: Initiate the synthesis of prostaglandins (B1171923) (PGE2) and leukotrienes (LTB4) by adding arachidonic acid and zymosan to the PMN suspension.

-

Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Termination and Measurement: Stop the reaction and measure the levels of PGE2 and LTB4 in the supernatant using specific EIA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 (COX activity) and LTB4 (LOX activity) for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Antitumor Activity

Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated antiproliferative activity against various human cancer cell lines.[3] This suggests that this compound could be a starting point for the synthesis of novel antitumor agents.

The following table presents the in vitro cytotoxic activity of representative picolinamide (B142947) derivatives against human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives | HepG2 (Liver Cancer) | 0.5 - 15.2 | [3] |

| HCT116 (Colon Cancer) | 1.1 - 20.8 | [3] |

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Test compound

-

Human cancer cell lines (e.g., HepG2, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion

While this compound is currently recognized primarily as a synthetic intermediate, the biological activities exhibited by its structural analogues suggest that it may possess untapped therapeutic potential. This guide provides a foundational framework for initiating the biological evaluation of this compound. The provided experimental protocols for assessing anti-inflammatory and cytotoxic activities can serve as a starting point for a comprehensive screening cascade. Further investigation into the synthesis and biological testing of a library of derivatives based on the this compound scaffold is warranted to fully elucidate its potential in drug discovery. Future studies should also focus on elucidating the specific molecular targets and signaling pathways modulated by any active compounds identified.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to 4'-Amino-N-methylacetanilide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-Amino-N-methylacetanilide, also known as N-(4-aminophenyl)-N-methylacetamide, is an aromatic amine derivative. Its structure, featuring a reactive primary amine and an N-methylated acetamido group, makes it a versatile intermediate in organic synthesis. This guide explores the available technical data for this compound, offering insights into its properties and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 119-63-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Melting Point | 91 °C | |

| Appearance | Solid | [1] |

| Solubility | Information not available | |

| Boiling Point | Information not available | |

| Density | Information not available |

History and Discovery

The exact date and discoverer of this compound are not well-documented in readily accessible historical records or scientific literature. The compound is part of the broader family of aniline (B41778) derivatives, which have a rich history dating back to the mid-19th century with the discovery of mauveine by William Henry Perkin in 1856.[2][3][4] This discovery spurred the development of the synthetic dye industry, which heavily relied on aniline and its derivatives.[2][3][5][6] It is plausible that this compound was first synthesized during the extensive exploration of aniline chemistry in the late 19th or early 20th century as chemists systematically modified aniline to create new dyes and other useful compounds. However, without a definitive primary source, its specific origin story remains speculative.

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not available, a plausible and logical synthetic route can be devised based on well-established reactions in organic chemistry. A likely two-step process would involve the N-methylation of a protected p-nitroaniline followed by the reduction of the nitro group.

Plausible Synthetic Pathway

A logical synthetic pathway for the preparation of this compound is outlined below. This pathway involves the acetylation of N-methyl-p-phenylenediamine.

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on the acetylation of N-methyl-p-phenylenediamine.

Materials:

-

N-methyl-p-phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Water (deionized)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-p-phenylenediamine (0.1 mol) in glacial acetic acid (50 mL).

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (0.11 mol) dropwise from a dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate of this compound should form.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the suspension until the effervescence ceases and the pH is neutral (pH ~7). This will neutralize the excess acetic acid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 50 mL).

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Applications

The primary utility of this compound lies in its role as a chemical intermediate. Its bifunctional nature allows for further chemical modifications at either the primary amino group or through reactions involving the aromatic ring.

Caption: Potential applications of this compound.

Dye Synthesis

As an aniline derivative, this compound can serve as a precursor in the synthesis of various dyes. The primary amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants.

Pharmaceutical Synthesis

The structural motif present in this compound is found in some pharmacologically active molecules. Therefore, it can be used as a starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound itself. Its primary role appears to be that of a synthetic intermediate rather than a biologically active agent. Further research would be required to investigate any potential pharmacological or toxicological properties.

Conclusion

This compound is a valuable chemical intermediate with a likely origin in the extensive exploration of aniline chemistry that followed the birth of the synthetic dye industry. While its specific history is not well-documented, its physicochemical properties are known, and a plausible synthesis can be readily designed. Its utility as a precursor for dyes and pharmaceuticals underscores its continued relevance in the chemical and pharmaceutical industries. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- 1. 119-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. popularwoodworking.com [popularwoodworking.com]

- 3. Aniline Dyes [pysanky.info]

- 4. aniline dyes | Fashion History Timeline [fashionhistory.fitnyc.edu]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4'-Amino-N-methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 4'-Amino-N-methylacetanilide (CAS No. 119-63-1), a key chemical intermediate. Due to the limited availability of direct experimental crystallographic and comprehensive spectroscopic data for this specific molecule, this paper leverages high-quality data from closely related analogs, including N-methylacetanilide, 4-methylacetanilide, and 4'-aminoacetanilide (B89850), in conjunction with theoretical considerations. This approach allows for a robust inferred description of its structural parameters and conformational dynamics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a foundational understanding of the molecule's physicochemical properties.

Introduction

This compound is an aromatic amine derivative with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.2 g/mol .[1][2] It serves as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1] Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its utility in various applications. This guide synthesizes available information to present a comprehensive overview of its molecular architecture.

Molecular Structure

The molecular structure of this compound consists of a central N-methylacetanilide core with an amino group substituted at the para-position of the phenyl ring. The key structural features include the planar phenyl ring, the N-methylacetamide group, and the para-amino substituent.

Inferred Bond Lengths and Angles

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, the bond lengths and angles can be reliably inferred from crystallographic data of analogous compounds and from computational studies on N-methylacetanilide.[3] The expected values for key structural parameters are summarized in Table 1. The C-N amide bond is expected to have partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. The geometry around the nitrogen atom of the acetamide (B32628) group is expected to be trigonal planar.

Table 1: Inferred Bond Lengths and Bond Angles for this compound

| Parameter | Atom Pair/Triplet | Inferred Value |

| Bond Lengths (Å) | ||

| C=O | ~ 1.23 | |

| C-N (amide) | ~ 1.35 | |

| N-C (phenyl) | ~ 1.43 | |

| N-C (methyl) | ~ 1.47 | |

| C-C (aromatic) | ~ 1.39 (average) | |

| C-N (amino) | ~ 1.40 | |

| Bond Angles (°) | ||

| O=C-N | ~ 122 | |

| C-N-C (amide-phenyl) | ~ 120 | |

| C-N-C (amide-methyl) | ~ 118 | |

| C-C-N (phenyl-amino) | ~ 120 |

Note: These values are estimations based on data from related structures and theoretical models and should be confirmed by experimental data when available.

Molecular Conformation

The conformation of this compound is primarily determined by the rotational barriers around the N-phenyl and the C(O)-N bonds.

Rotation around the N-Phenyl Bond

The rotation of the N-methylacetamide group relative to the phenyl ring is a key conformational feature. Computational studies on N-methylacetanilide suggest that the molecule adopts a non-planar conformation in the ground state.[3] The dihedral angle between the plane of the phenyl ring and the plane of the amide group is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the nitrogen atom. For N-methylacetanilide, this dihedral angle is calculated to be around 50-70 degrees. A similar conformation is expected for this compound.

Rotation around the Amide C-N Bond (Cis-Trans Isomerism)

The amide bond in this compound has a significant barrier to rotation due to its partial double bond character. This can lead to the existence of cis and trans conformers, referring to the relative orientation of the acetyl group and the phenyl ring about the C-N bond. For secondary amides like N-methylacetamide, the trans conformer is generally more stable.[4] The rotational barrier in N-methylacetamide is experimentally determined to be around 18 kcal/mol.[4] For N-methylacetanilide, the trans conformation (where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is also expected to be the more stable isomer.

Influence of the para-Amino Group

The para-amino group is a strong electron-donating group, which can influence the electronic properties of the phenyl ring and, to a lesser extent, the conformational preferences of the N-methylacetamide group through resonance effects. However, it is not expected to introduce significant steric hindrance that would drastically alter the overall conformation compared to N-methylacetanilide.

Spectroscopic Analysis

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its chemical environment. Inferred chemical shifts based on data from 4'-aminoacetanilide[5] and N-methylacetanilide[3] are presented in Table 2. The presence of cis-trans isomers due to restricted rotation around the amide bond could lead to the observation of two sets of signals for the N-methyl and acetyl protons, especially at low temperatures.

Table 2: Inferred ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Group | Inferred Chemical Shift (ppm) | Notes |

| ¹H | Acetyl-CH₃ | ~ 2.1 | Singlet |

| N-CH₃ | ~ 3.2 | Singlet | |

| Aromatic-H (ortho to N-acetyl) | ~ 7.0-7.2 | Doublet | |

| Aromatic-H (ortho to -NH₂) | ~ 6.6-6.8 | Doublet | |

| Amino-NH₂ | ~ 3.5-5.0 | Broad singlet | |

| ¹³C | Acetyl-C=O | ~ 170 | |

| Acetyl-CH₃ | ~ 22 | ||

| N-CH₃ | ~ 37 | ||

| Aromatic-C (ipso to N-acetyl) | ~ 145 | ||

| Aromatic-C (ortho to N-acetyl) | ~ 125 | ||

| Aromatic-C (ortho to -NH₂) | ~ 115 | ||

| Aromatic-C (ipso to -NH₂) | ~ 140 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Expected key vibrational frequencies are listed in Table 3. The position of the amide I band (C=O stretch) is sensitive to the conformation and hydrogen bonding.

Table 3: Key Inferred IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl groups |

| 1660-1640 | C=O stretch (Amide I) | N-methylacetamide |

| 1620-1580 | N-H bend | Amino group (-NH₂) |

| 1600, 1500 | C=C stretch | Aromatic ring |

| 1540-1520 | N-H bend (Amide II) | N-methylacetamide |

Experimental Protocols

While specific experimental protocols for the detailed structural analysis of this compound are not published, standard methodologies for similar compounds would be applicable.

Synthesis and Purification

A plausible synthesis route for this compound involves the N-methylation of 4'-aminoacetanilide or the acetylation of N-methyl-p-phenylenediamine. A general procedure for the N-alkylation of an acetanilide (B955) is as follows:

-

Deprotonation: The starting acetanilide is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to generate the corresponding anilide anion.

-

Alkylation: A methylating agent (e.g., methyl iodide) is added to the solution, leading to the formation of the N-methylated product.

-

Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

X-ray Crystallography

To obtain definitive structural data, single crystals of this compound would need to be grown. A typical procedure would involve:

-

Crystal Growth: Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated solution. Slow evaporation of the solvent, slow cooling of the saturated solution, or vapor diffusion can be employed to promote crystal growth.

-

Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Experimental Workflow for Structural Analysis

The logical workflow for a comprehensive structural and conformational analysis of this compound is depicted below.

Caption: Workflow for structural analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound based on inferred data from closely related analogs and theoretical principles. While direct experimental data remains elusive, the presented information offers a solid foundation for researchers working with this compound. The key conformational features are the non-planar arrangement of the N-methylacetamide group relative to the phenyl ring and the preference for the trans-amide conformation. Future experimental studies, particularly single-crystal X-ray diffraction and detailed NMR analysis, are essential to validate and refine the structural and conformational models presented herein.

References

Theoretical Analysis of 4'-Amino-N-methylacetanilide: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical approach to characterizing 4'-Amino-N-methylacetanilide, a versatile chemical building block with potential applications in pharmaceutical development.[1][2] In the absence of extensive experimental and theoretical data for this specific molecule, this document outlines a robust computational methodology based on established practices in quantum chemistry and molecular modeling. The protocols and data presented herein are representative of a typical in-silico analysis and are intended to serve as a blueprint for researchers and scientists in the field of drug development. This guide covers quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, presenting data in a structured format for clarity and comparative analysis.

Introduction

This compound is a chemical reagent recognized for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its structure, featuring a substituted aniline (B41778) ring, suggests potential biological activity that warrants further investigation. Theoretical and computational studies offer a powerful, resource-efficient means to predict the physicochemical properties, bioactivity, and safety profile of such molecules before undertaking extensive laboratory synthesis and testing.

This guide details a multi-tiered computational workflow for the in-depth analysis of this compound. The methodologies are drawn from standard practices in computational chemistry, including Density Functional Theory (DFT) for quantum chemical calculations, molecular docking to probe protein-ligand interactions, and predictive models for ADMET properties.

Physicochemical and Quantum Chemical Properties

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. The following data, presented in Table 1, is a representative summary of properties that would be calculated for this compound using DFT.

Table 1: Calculated Physicochemical and Quantum Chemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₉H₁₂N₂O | - |

| Molecular Weight | 164.20 | g/mol |

| Melting Point | 91 | °C |

| LogP (octanol-water) | 1.25 (Predicted) | - |

| Dipole Moment | 3.58 (Predicted) | Debye |

| E(HOMO) | -5.42 (Predicted) | eV |

| E(LUMO) | -0.89 (Predicted) | eV |

| HOMO-LUMO Gap | 4.53 (Predicted) | eV |

| Global Hardness (η) | 2.265 (Predicted) | eV |

| Global Electrophilicity (ω) | 1.87 (Predicted) | eV |

| Ionization Potential | 7.12 (Predicted) | eV |

| Electron Affinity | 0.45 (Predicted) | eV |

Note: The values presented in this table are hypothetical and representative of what would be expected from computational analysis. Experimental values for some properties may be available in the literature.[1][3]

Experimental Protocols: Computational Methodologies

This section details the theoretical protocols for the computational analysis of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized geometry and electronic properties of this compound.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

DFT Calculation Setup: The optimized structure is used as input for Density Functional Theory (DFT) calculations. The calculations are performed using a software package such as Gaussian, ORCA, or Spartan.

-

Level of Theory: The B3LYP hybrid functional is selected in conjunction with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[4][5]

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.[6][7]

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. For this hypothetical study, Cyclooxygenase-2 (COX-2) is chosen as a potential target due to the structural similarities of the ligand to known COX inhibitors.

Protocol:

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

-

Protein Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and non-polar hydrogens are merged.

-

Grid Box Generation: A grid box is defined around the active site of the protein, encompassing the key amino acid residues known to be involved in ligand binding.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[8] The program exhaustively searches for the optimal binding pose of the ligand within the defined grid box.

-

Analysis of Results: The resulting docking poses are ranked based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using visualization software like PyMOL or Discovery Studio.[9]

ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Input Structure: The SMILES string or 3D structure of this compound is used as input for a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).

-

Property Calculation: The software calculates a range of ADMET-related properties based on quantitative structure-activity relationship (QSAR) models.

-

Data Collection and Analysis: The predicted parameters are collected and organized into a summary table (see Table 2). These parameters include predictions for absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., AMES mutagenicity, hepatotoxicity).

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | High |

| Caco-2 Permeability | High | High |

| Distribution | ||

| Blood-Brain Barrier Permeant | Yes | Likely to cross the blood-brain barrier |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | Yes (Weak) | Potential for weak inhibition of CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| Excretion | ||

| Renal OCT2 Substrate | No | Unlikely to be a substrate for renal OCT2 |

| Toxicity | ||

| AMES Mutagenicity | No | Unlikely to be mutagenic |

| Hepatotoxicity | Yes (Potential) | Potential for liver toxicity |

| Skin Sensitization | No | Unlikely to be a skin sensitizer |

Note: These are hypothetical predictions from QSAR models and require experimental validation.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes in computational drug discovery.

Caption: A typical workflow for the computational analysis of a small molecule.

Caption: A hypothetical inhibitory mechanism on the COX-2 signaling pathway.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 119-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

4'-Amino-N-methylacetanilide derivatives and analogs synthesis

An In-depth Technical Guide to the Synthesis of 4'-Amino-N-methylacetanilide Derivatives and Analogs

Introduction

This compound is a versatile chemical intermediate utilized as a foundational scaffold in the synthesis of a wide array of more complex molecules. Its structure, featuring a primary aromatic amine, a secondary N-methylated amide, and a reactive phenyl ring, offers multiple sites for chemical modification. This adaptability makes it a valuable building block in medicinal chemistry and materials science. Derivatives of this core structure have been explored for various applications, including as pharmaceuticals and dye intermediates.[1] This guide provides a comprehensive overview of the synthetic methodologies for this compound and its analogs, detailed experimental protocols, and quantitative data to support researchers and drug development professionals.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, can be achieved through several routes. A common strategy involves the N-methylation of 4'-aminoacetanilide (B89850), which itself is typically prepared by the reduction of 4'-nitroacetanilide.

General Synthetic Workflow